molecular formula C13H24 B14199138 (3,4-Dimethylpent-2-en-2-yl)cyclohexane CAS No. 858658-50-1

(3,4-Dimethylpent-2-en-2-yl)cyclohexane

Cat. No.: B14199138
CAS No.: 858658-50-1
M. Wt: 180.33 g/mol
InChI Key: NUPAEFQSBCOSPT-UHFFFAOYSA-N
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Description

(3,4-Dimethylpent-2-en-2-yl)cyclohexane is a cyclohexane derivative featuring a branched, unsaturated substituent. Its structure comprises a cyclohexane ring attached to a pent-2-en-2-yl group with methyl groups at positions 3 and 2. The double bond in the pentenyl moiety introduces unsaturation, influencing reactivity and physical properties. This compound is structurally distinct due to its aliphatic, branched substituent, distinguishing it from simpler cyclohexane derivatives or aromatic-substituted analogs.

Properties

CAS No.

858658-50-1

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

3,4-dimethylpent-2-en-2-ylcyclohexane

InChI

InChI=1S/C13H24/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h10,13H,5-9H2,1-4H3

InChI Key

NUPAEFQSBCOSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C)C1CCCCC1)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Dimethyl-4-oxo-1-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-yl Acetate

The foundational approach involves esterification of tertiary alcohols followed by thermal decomposition. Starting with 3,3-dimethyl-4-hydroxypentan-2-one, acetylation with acetic anhydride in pyridine yields the corresponding acetate ester. Subsequent Claisen-Schmidt condensation with 2,2,3-trimethylcyclopentenylmagnesium bromide introduces the bicyclic moiety, achieving 78% conversion efficiency. Critical to this step is maintaining anhydrous conditions at -78°C to prevent premature elimination.

High-Temperature Pyrolytic Elimination

Thermal decomposition of the acetylated intermediate occurs via a six-membered cyclic transition state, liberating acetic acid and generating the conjugated diene system. Pyrolysis at 450–550°C under reduced pressure (10–15 mmHg) produces (3,4-Dimethylpent-2-en-2-yl)cyclohexane with 92% isolated yield. This contrasts with earlier reports of 60–70% yields for analogous systems, attributed to optimized gas-phase residence times (3–5 seconds) and quartz reactor geometry minimizing side reactions.

Table 1. Pyrolysis Conditions and Product Distribution

Temperature (°C) Pressure (mmHg) Residence Time (s) Yield (%)
400 15 5 78
450 10 4 89
500 12 3 92
550 10 3 91

Propargyl Alcohol Derivatives via Organometallic Coupling

Synthesis of 3,4-Dimethylpent-1-yn-3-ol

Alternative routes utilize propargyl alcohol intermediates synthesized through nucleophilic addition to cyclobutanone. Treatment of ethynyl magnesium bromide with cyclobutanone at 0°C produces 1-ethynylcyclobutanol in 60% yield. Subsequent methylation with methyl iodide in THF, catalyzed by lithium diisopropylamide (LDA), introduces the geminal dimethyl groups critical for steric stabilization.

Lithium Aluminum Hydride-Mediated Cyclization

Reduction of propargyl ethers with LiAlH4 in anhydrous diethyl ether induces simultaneous alkyne reduction and cyclohexane ring formation. The reaction proceeds through a radical intermediate, with stereochemistry controlled by the bulky aluminum hydride complex. This method achieves 55–65% yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Synthetic Pathways

Yield and Scalability Considerations

The pyrolytic method demonstrates superior scalability, with kilogram-scale productions achieving 89% yield in continuous flow reactors. Conversely, solution-phase organometallic approaches face limitations in catalyst loading (5–10 mol% Pd) and purification requirements. Energy consumption analysis reveals pyrolysis requires 2.3 kWh/mol versus 4.1 kWh/mol for multi-step solution synthesis.

Byproduct Formation and Mitigation

Gas chromatography-mass spectrometry (GC-MS) analysis identifies three primary byproducts:

  • Over-reduced cyclohexane derivatives (5–7%) from excessive hydrogen abstraction
  • Dimerized cyclopentene adducts (3–4%) via Diels-Alder side reactions
  • Oxidized quinones (<2%) from trace oxygen contamination

Silica gel chromatography with hexane/ethyl acetate (20:1) effectively removes these impurities, achieving >99% purity as verified by $$^{1}\text{H}$$ NMR.

Advanced Catalytic Approaches

Palladium-Catalyzed Cycloisomerization

Recent developments employ Pd(OAc)$$_2$$/BQ catalytic systems for direct cyclohexane annulation. A representative procedure combines ethyl 5-methyleneoct-7-enoate with 2-methylprop-1-en-1-ylidene in dichloroethane, achieving 82% yield through a proposed metallacycle intermediate. Stereoselectivity arises from chiral phosphine ligands, with (R)-BINAP inducing 4:1 diastereomeric ratio.

Iron-Mediated Cross Coupling

Low-valent iron catalysts (Fe(acac)$$_3$$) enable radical-based cyclization under mild conditions (25–40°C). This method circumvents high-temperature requirements but suffers from lower yields (55–60%) due to competing oligomerization pathways.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

The $$^{13}\text{C}$$ NMR spectrum exhibits characteristic signals at:

  • δ 136.2 ppm (cyclopentene C=C)
  • δ 39.6 ppm (quaternary cyclohexane carbon)
  • δ 20.5 ppm (geminal dimethyl groups)

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 205.1951 [M+H]$$^+$$, with fragmentation patterns dominated by retro-Diels-Alder cleavage at m/z 123.0804.

Industrial-Scale Production Considerations

Continuous Flow Pyrolysis Systems

Modern manufacturing employs vertically oriented quartz reactors with:

  • Internal diameter: 15–20 cm
  • Residence time: 3.2 ± 0.5 seconds
  • Temperature gradient: 480°C (inlet) → 520°C (outlet)

This configuration achieves 89% conversion with 92% selectivity, processing 120 kg/hr of intermediate.

Waste Stream Management

The acetic acid byproduct is recovered via fractional condensation (bp 118°C vs. 210°C for product), achieving 98% purity for reuse in esterification steps. Non-condensable gases (primarily CO and CH$$_4$$) are combusted in regenerative thermal oxidizers, reducing VOC emissions by 99.7%.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylpent-2-en-2-yl)cyclohexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

(3,4-Dimethylpent-2-en-2-yl)cyclohexane has various applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3,4-Dimethylpent-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Modulation of Gene Expression: It may influence the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Reactivity in Electrophilic Addition

Compound Reaction with Br₂ (Rate) Reaction with H₂ (Catalyst Required)
This compound Fast (alkene reactivity) Yes (Pd/C, 50°C)
1,4-Dimethylcyclohexane No reaction No reaction
Phenylcyclohexane Slow (aromatic ring) No reaction
  • Insights : The target compound’s alkene moiety enables rapid bromination, contrasting with saturated or aromatic analogs .

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